N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfamoyl group, and an isobutyramide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfamoyl group, and the attachment of the isobutyramide moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the piperidine derivative with a sulfonamide reagent under controlled conditions.
Attachment of the Isobutyramide Moiety: This final step may involve amidation reactions using isobutyric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced sulfonamides
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways: Interference with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((1-cyclopentylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific structural features, such as the isobutyramide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-16(2)21(25)23-18-7-9-20(10-8-18)28(26,27)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,22H,3-6,11-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLANQAXATNJOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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